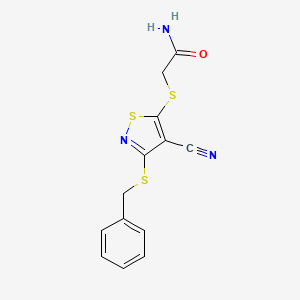

Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)-

Description

The compound 2-((4-Cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)acetamide (hereafter referred to as the target compound) is a sulfur-rich acetamide derivative featuring a 5-isothiazole core substituted with a cyano group at position 4, a benzylthio group at position 3, and a thioacetamide moiety at position 5 . Its industrial applications are highlighted in safety data sheets, though specific biological or pharmacological roles remain underexplored in the provided evidence .

Properties

CAS No. |

135489-22-4 |

|---|---|

Molecular Formula |

C13H11N3OS3 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-[(3-benzylsulfanyl-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C13H11N3OS3/c14-6-10-12(16-20-13(10)19-8-11(15)17)18-7-9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,15,17) |

InChI Key |

WYTURJAFOKMMHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NSC(=C2C#N)SCC(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves constructing the isothiazole ring substituted with cyano and benzylthio groups, followed by the introduction of the acetamide moiety via a thioether linkage. The key steps typically include:

- Formation of the isothiazole core with appropriate substitution.

- Introduction of the phenylmethyl (benzyl) thio substituent at the 3-position of the isothiazole ring.

- Attachment of the acetamide group through a thioether linkage at the 2-position.

Reported Synthetic Route

According to the PubChem database and supported by patent literature, the preparation can be outlined as follows:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-cyano-3-isothiazolyl intermediate | Cyclization of precursors containing sulfur and nitrogen functionalities under controlled conditions | Formation of isothiazole ring with cyano substitution |

| 2 | Introduction of phenylmethylthio group at 3-position | Nucleophilic substitution using benzyl thiol or benzyl mercaptan derivatives | Formation of 3-(phenylmethyl)thio substituent |

| 3 | Attachment of acetamide via thioether linkage at 2-position | Reaction with chloroacetamide or related acetamide derivatives under nucleophilic substitution conditions | Final compound formation |

Detailed Reaction Conditions

- The isothiazole ring is typically formed by cyclization reactions involving thioamide and α-haloketone precursors.

- The phenylmethylthio group is introduced via thiolation reactions, often involving benzyl mercaptan reacting with a suitable leaving group on the isothiazole intermediate.

- The acetamide group is attached by reacting the thiol-substituted isothiazole with chloroacetamide or similar electrophilic acetamide derivatives in the presence of a base to promote nucleophilic substitution.

Analytical Confirmation

- The synthesized compound is confirmed by 1H NMR spectroscopy , which provides detailed information about the proton environment, confirming the substitution pattern on the isothiazole ring and the presence of the acetamide group.

- Other characterization techniques include mass spectrometry and elemental analysis , ensuring the molecular weight and composition match the expected structure.

Research Outcomes and Observations

Biological Activity Context

While direct biological activity data specific to this exact compound are limited, structurally related compounds such as 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. These studies highlight the potential of such sulfur- and nitrogen-containing heterocycles in medicinal chemistry.

Synthesis-Activity Relationship

- The introduction of the phenylmethylthio substituent enhances lipophilicity and may improve membrane permeability.

- The cyano group at the 4-position of the isothiazole ring contributes to electron-withdrawing effects, potentially influencing binding affinity in biological targets.

- The acetamide moiety provides hydrogen bonding capability, which is often critical for biological interactions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Reaction Type | Conditions | Analytical Techniques |

|---|---|---|---|---|

| Isothiazole ring formation | Thioamide, α-haloketone | Cyclization | Heating, solvent-dependent | 1H NMR, MS |

| Benzylthio substitution | Benzyl mercaptan | Nucleophilic substitution | Base, solvent (e.g., DMF) | 1H NMR, MS |

| Acetamide attachment | Chloroacetamide | Nucleophilic substitution | Base, mild heating | 1H NMR, MS, Elemental analysis |

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions can vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives have been explored for their potential as pharmaceutical agents. The thiazole moiety is often associated with antimicrobial and anticancer properties. Research indicates that compounds similar to acetamide with thiazole rings exhibit significant activity against various cancer cell lines, suggesting potential for development as anticancer drugs .

Case Study: Anticancer Activity

A study published in December 2020 demonstrated that certain thiazole derivatives exhibited cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, showcasing the therapeutic potential of acetamide derivatives in oncology .

Agricultural Applications

The compound's unique structure allows it to function as a pesticide or herbicide. Thiazole-based compounds have shown efficacy in controlling various agricultural pests and diseases, thus enhancing crop yield and sustainability.

Case Study: Pesticidal Efficacy

Research highlighted the synthesis of thiazole-containing acetamides that displayed significant insecticidal activity against common agricultural pests. These compounds were tested in field trials and demonstrated effective pest control with minimal environmental impact .

Material Science

Acetamide derivatives are also being investigated for their role in developing new materials, particularly in polymers and coatings. The incorporation of thiazole groups can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

Recent advancements have shown that incorporating thiazole-containing acetamides into polymer matrices improves their thermal stability and mechanical strength. This application is particularly relevant in creating materials for high-temperature environments .

Mechanism of Action

The mechanism of action of Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The cyano and isothiazolyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Table 1: Structural Features of Key Analogues

Key Observations:

- Heterocyclic Diversity: The target compound’s isothiazole core distinguishes it from analogues featuring triazinoindole (23), benzoxazole (13c), or isoxazole (15) systems. These heterocycles influence electronic properties and binding affinities. For instance, the triazinoindole in compound 23 may enhance π-π stacking in protein interactions, whereas the isothiazole’s sulfur atoms could improve redox stability .

- Substituent Effects: The target compound’s 4-cyano group contrasts with the nitrile-free analogues (e.g., compound 15’s nitro group).

Research Findings and Implications

- In contrast, nitrogen-rich heterocycles (e.g., triazinoindole in 23) improve bioactivity in medicinal chemistry contexts .

Biological Activity

Acetamide, 2-((4-cyano-3-((phenylmethyl)thio)-5-isothiazolyl)thio)-, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Chemical Name : Acetamide, 2-((4-Cyano-5-((Phenylmethyl)Thio)-3-Isothiazolyl)Thio)-

- CAS Number : 135489-18-8

- Molecular Formula : C13H11N3OS3

- Molecular Weight : 321.43 g/mol

- Structural Formula :

Biological Activity Overview

Acetamide derivatives have been studied for various biological activities, including anti-cancer, antimicrobial, and enzyme inhibition properties.

Anti-Cancer Activity

A significant study highlighted the carcinogenic potential of acetamide in male Leeds strain rats. When administered a diet containing 5% acetamide, there was a high incidence of hepatocellular carcinomas observed. The study noted that necrosis or cirrhosis did not occur, indicating a specific mechanism of tumorigenesis rather than general toxicity .

Table 1: Summary of Carcinogenic Studies on Acetamide

| Study Reference | Animal Model | Dosage | Observations |

|---|---|---|---|

| Fleischman et al. (1980) | Leeds strain rats | 5% in diet | High incidence of hepatocellular carcinomas; no necrosis |

| Dybing et al. (1987) | Leeds strain rats | Various dosages | Neoplastic nodules observed; γ-GT-positive foci present |

Antimicrobial Activity

Recent research has shown that acetamide derivatives exhibit promising antimicrobial properties. For instance, derivatives linked to benzothiazole demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 100 to 250 μg/mL .

Table 2: Antimicrobial Activity of Acetamide Derivatives

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

Enzyme Inhibition

Acetamide has also been investigated for its role as an enzyme inhibitor. A study focusing on urease inhibition found that certain acetamide-linked compounds exhibited IC50 values as low as 9.95 µM, indicating strong inhibitory activity .

The biological activity of acetamide compounds can be attributed to their structural features that allow interaction with biological targets:

- Carcinogenic Mechanism : Acetamide's ability to induce neoplastic changes in liver cells suggests it may act as an initiator in carcinogenesis by altering cellular metabolism and promoting tumor growth.

- Antimicrobial Mechanism : The presence of the isothiazole ring in the structure enhances its interaction with microbial enzymes or receptors, leading to effective inhibition of growth.

- Enzyme Inhibition Mechanism : The structural configuration allows for effective binding to urease and possibly other enzymes, disrupting their function and providing therapeutic benefits.

Case Studies

- Hepatocellular Carcinoma Induction : In one pivotal study, male Leeds strain rats were subjected to a high-acetamide diet over several weeks, resulting in a significant number of liver tumors without accompanying necrosis or cirrhosis. This highlights the compound's selective carcinogenic potential .

- Antitubercular Activity Evaluation : A series of synthesized acetamide derivatives were tested against Mycobacterium tuberculosis, demonstrating varying degrees of efficacy. The most potent derivatives showed MIC values indicating their potential for further development as anti-tubercular agents .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step pathways, including cyclization of thioamide precursors and nucleophilic substitutions. Key steps include:

- Cyclization reactions to form the isothiazole core, often using thiourea derivatives or thioacetic acid .

- Thioether formation via nucleophilic displacement, requiring precise control of temperature (60–80°C) and polar aprotic solvents like DMF or acetonitrile .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates and final products .

Critical Conditions:

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR : Identifies thioether linkages (δ 3.5–4.0 ppm for SCH₂ protons) and cyano-substituted isothiazole (δ 115–120 ppm for CN carbon) .

- IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and 650–750 cm⁻¹ (C-S bonds) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Example Data:

| Technique | Key Peaks | Functional Group |

|---|---|---|

| ¹H NMR | δ 4.2 (s, 2H, SCH₂) | Thioether linkage |

| ¹³C NMR | δ 118.5 (CN) | Cyano group |

Advanced: How can researchers resolve contradictions in NMR data arising from tautomerism or dynamic thioether conformations?

Methodological Answer:

- Variable-Temperature NMR : Reduces signal broadening by slowing conformational exchange at low temperatures (e.g., –40°C) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and verify experimental shifts .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to distinguish overlapping signals .

Basic: What in vitro biological screening models have been used to evaluate its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Targets include cyclooxygenase-2 (COX-2) and tyrosine kinases, with IC₅₀ values determined via spectrophotometric methods .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) using tritiated ligands .

- Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) .

Advanced: What strategies optimize the pharmacokinetic profile while maintaining bioactivity?

Methodological Answer:

- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising membrane permeability .

- Prodrug Design : Mask thiol groups with acetyl-protected derivatives to enhance oral bioavailability .

- In Silico ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and metabolic stability early in development .

Basic: What chromatographic methods are recommended for purity analysis?

Methodological Answer:

- TLC : Silica gel plates with hexane/ethyl acetate (7:3) for monitoring reaction progress .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for quantifying impurities (<0.5%) .

Advanced: How do substituents on the phenylmethylthio group influence redox properties?

Methodological Answer:

- Hammett Analysis : Electron-withdrawing groups (e.g., –NO₂) increase oxidation potential, measured via cyclic voltammetry .

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during thioether oxidation .

Basic: What safety considerations are documented for handling this compound?

Methodological Answer:

- Toxicity Data : Related acetamide derivatives show hepatotoxicity at high doses; use PPE (gloves, goggles) and work in fume hoods .

- Storage : Protect from light and moisture to prevent decomposition .

Advanced: What explains its dual inhibitory activity against unrelated enzyme targets?

Methodological Answer:

- Molecular Mimicry : The isothiazole-thioether scaffold mimics adenosine triphosphate (ATP) in kinase binding pockets .

- Allosteric Modulation : Flexible thioether linkages enable interactions with secondary binding sites on enzymes .

Basic: What computational tools predict binding modes with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.